2-(2-hydroxyphenyl)benzoic Acid
Overview
Description
2-(2-hydroxyphenyl)benzoic Acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)benzoic Acid, also known as salicylic acid, is a phenolic compound that plays a significant role in plant metabolism . It is a secondary metabolite in plants and is involved in various biochemical pathways .
Mode of Action
It is known to be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Biochemical Pathways
This compound is involved in the shikimate pathway for the biosynthesis of phenolic acids . This pathway is linked with the metabolic pathways of primary metabolites such as sugars or amino acids . The compound is also involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides .
Pharmacokinetics
It is known that the compound is a secondary metabolite in plants, suggesting that it is metabolized and excreted by the plant’s metabolic system .
Result of Action
The result of the action of this compound is the production of a variety of phenolic compounds in plants . These compounds have been studied for their effects under different stresses . The compound’s action results in diverse metabolic reactions, contributing to the biosynthesis of other phenolic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
Biochemical Analysis
Biochemical Properties
2-(2-hydroxyphenyl)benzoic Acid is known to participate in various biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of hydrogen bonds due to the presence of hydroxyl groups . The compound’s aromatic ring structure also allows it to participate in π-π stacking interactions with other aromatic biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of certain enzymes, potentially altering metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDWHGJBVJGQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407758 | |
Record name | 2-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-30-1 | |
Record name | 2-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Hydroxy-2-biphenylcarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.